

Physical and chemical properties of (-)-Nootkatone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Nootkatone

Cat. No.: B13353850

[Get Quote](#)

(-)-Nootkatone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Nootkatone is a naturally occurring sesquiterpenoid ketone, recognized as the principal aromatic constituent of grapefruit. This bicyclic compound is a member of the eremophilane class of sesquiterpenoids. While its enantiomer, (+)-nootkatone, is more abundant and imparts the characteristic grapefruit aroma, (-)-nootkatone also contributes to the overall sensory profile of citrus fruits. Beyond its organoleptic properties, (-)-nootkatone and its isomers have garnered significant interest in the scientific community for their diverse biological activities, including insecticidal, anti-inflammatory, and metabolic regulatory effects. This technical guide provides an in-depth overview of the physical and chemical properties of (-)-nootkatone, detailed experimental protocols for its isolation and synthesis, and an exploration of its known signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of (-)-Nootkatone are summarized in the table below. It is important to note that some reported values may correspond to the more common (+)-enantiomer or a racemic mixture, as this is often not specified in all literature.

Property	Value	Reference(s)
IUPAC Name	(4S,4aR,6S)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one	
CAS Number	38427-78-0	
Molecular Formula	C ₁₅ H ₂₂ O	[1]
Molecular Weight	218.34 g/mol	[1]
Appearance	White crystalline solid	
Melting Point	32-37 °C	[2]
Boiling Point	125-130 °C at 0.5 mmHg; 170 °C	[1] [2]
Solubility	Insoluble in water; soluble in alcohol, oils, ethanol, dichloromethane, and ethyl acetate.	[2]
Density	Approximately 0.997 - 1.032 g/cm ³ at 25 °C	[1] [2]
Refractive Index	Approximately 1.510 - 1.523 at 20 °C	[2]
Flash Point	> 93.33 °C (> 200 °F)	[2]
Vapor Pressure	Approximately 0.000358 mmHg at 25 °C	[2]
logP (o/w)	3.84 (estimated)	[2]

Spectral Data

The structural elucidation of **(-)-Nootkatone** is confirmed through various spectroscopic techniques.

Technique	Data	Reference(s)
¹ H NMR	δ (ppm) in CDCl ₃ : ~5.77 (br s, 1H), ~4.75 (m, 2H), ~2.60-1.90 (m, 8H), ~1.74 (s, 3H), ~1.12 (s, 3H), ~0.98 (d, 3H).	[2][3]
¹³ C NMR	δ (ppm) in CDCl ₃ : Carbonyl carbon ~199.0; Olefinic carbons ~170.0, ~125.0, ~148.0, ~109.0; Other aliphatic carbons between ~15.0 and ~50.0.	[2]
IR (Infrared)	Characteristic peaks (cm ⁻¹): ~2960 (C-H stretch), ~1670 (C=O stretch, conjugated ketone), ~1620 (C=C stretch).	[4][5]
MS (Mass Spec.)	m/z (%): 218 (M+), 203, 175, 161, 147, 133, 121, 107, 91, 79, 41.	[6]
UV-Vis	λ_{max} : ~238 nm in ethanol.	[2]

Experimental Protocols

Isolation of (-)-Nootkatone from *Alpinia oxyphylla*

This protocol details the isolation and purification of nootkatone using high-speed counter-current chromatography (HSCCC).

Methodology:

- Preparation of Essential Oil: The essential oil from the fruits of *Alpinia oxyphylla* is extracted, typically through steam distillation.
- Solvent System Selection: A two-phase solvent system is crucial for successful HSCCC separation. A common system is n-hexane-methanol-water (5:4:1, v/v). The partition

coefficient (K) of nootkatone and the separation factor (α) between nootkatone and other components, like valencene, are key parameters for optimization.

- **HSCCC Apparatus and Procedure:**
 - The HSCCC instrument is filled with the lower phase of the solvent system as the stationary phase.
 - The apparatus is rotated at a specific speed (e.g., 850 rpm).
 - The mobile phase (upper phase) is then pumped through the column at a set flow rate (e.g., 1.5 mL/min).
 - Once the system reaches hydrodynamic equilibrium, the crude essential oil sample, dissolved in a small volume of the two-phase solvent system, is injected.
- **Fraction Collection and Analysis:** The effluent from the column is continuously monitored (e.g., with a UV detector at 254 nm) and fractions are collected. The purity of the fractions containing nootkatone is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
- **Structure Confirmation:** The chemical structure of the purified nootkatone is confirmed by EI-MS and ^1H NMR spectroscopy.^[7]

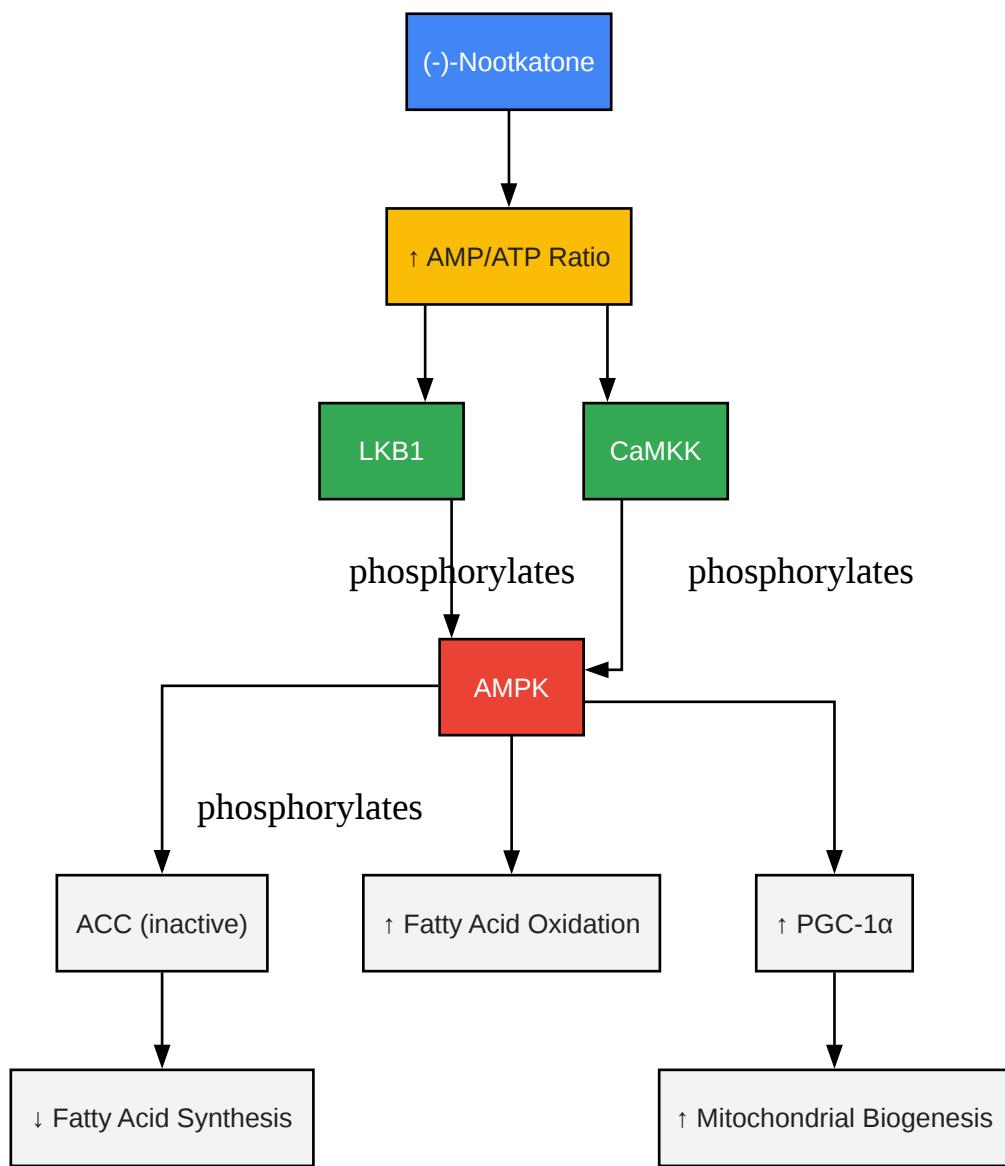
Synthesis of (-)-Nootkatone from (-)-Valencene via Allylic Oxidation

This protocol describes a one-pot synthesis of nootkatone from valencene using hydrogen peroxide and an amphiphilic molybdate catalyst.

Methodology:

- **Catalyst Preparation:** An amphiphilic molybdate catalyst, such as $[\text{DiC}_8]_2[\text{MoO}_4]$, is used.
- **Reaction Setup:** In a reaction vessel, (+)-valencene is mixed with the molybdate catalyst. The reaction can be performed without a solvent.
- **Oxidation:**

- The reaction mixture is stirred at 30°C.
- A 30% aqueous solution of hydrogen peroxide (H₂O₂) is added dropwise or in batches. A color change in the reaction mixture may be observed, which fades as the H₂O₂ is consumed.
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the conversion of valencene.
- Conversion to Nootkatone: After the complete consumption of valencene, the reaction mixture is incubated at 50°C overnight to facilitate the dehydration of the allylic hydroperoxide intermediate to nootkatone.
- Product Isolation and Purification:
 - The reaction mixture is cooled to room temperature.
 - Diethyl ether is added to form a three-phase microemulsion system, which simplifies the separation of the product.
 - The upper organic phase, containing the nootkatone, is separated. The middle microemulsion phase is extracted multiple times with fresh diethyl ether.
 - The combined organic extracts are concentrated under vacuum. The crude product can be further purified by column chromatography on silica gel.[8]


Biological Activity and Signaling Pathways

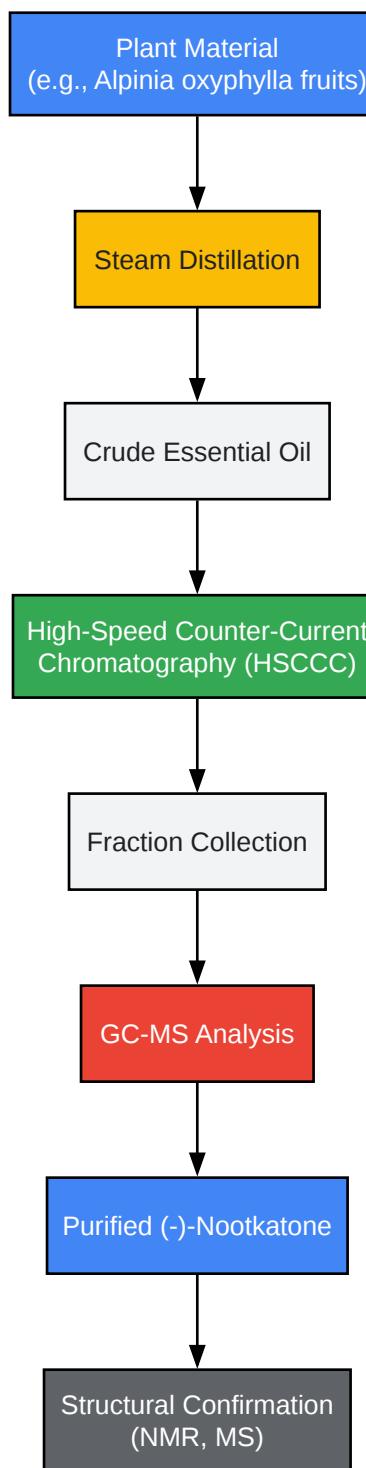
(-)-Nootkatone exhibits a range of biological activities, primarily through the modulation of key signaling pathways.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

Nootkatone is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[9] Activation of AMPK by nootkatone is thought to be mediated by an increase in the cellular AMP/ATP ratio, which in turn activates upstream kinases such as

LKB1 and Ca^{2+} /calmodulin-dependent protein kinase kinase (CaMKK).[9] Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This leads to an increase in fatty acid oxidation and a decrease in lipid accumulation. Furthermore, activated AMPK can promote mitochondrial biogenesis through the upregulation of PGC-1 α .[8][9]

[Click to download full resolution via product page](#)


Caption: **(-)-Nootkatone**-mediated activation of the AMPK signaling pathway.

Other Signaling Pathways

- MAPK Signaling Pathway: Nootkatone has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the p38 and JNK pathways. This inhibition is associated with its anti-inflammatory effects.[7]
- NF-κB Pathway: The anti-inflammatory properties of nootkatone are also linked to the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines such as IL-1 β and TNF- α .[10]
- COX-2 Inhibition and H1 Receptor Antagonism: In silico studies suggest that nootkatone may exert its anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) activity and by acting as an antagonist of the histamine H1 receptor.[10]

Experimental and Synthetic Workflows

The following diagrams illustrate common workflows for the isolation and synthesis of **(-)-Nootkatone**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation and purification of **(-)-Nootkatone**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. NOOTKATONE(4674-50-4) 1H NMR spectrum [chemicalbook.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. eng.uc.edu [eng.uc.edu]
- 5. (+)-Nootkatone | C15H22O | CID 1268142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nootkatone, a Sesquiterpene Ketone From Alpiniae oxyphyllae Fructus, Ameliorates Metabolic-Associated Fatty Liver by Regulating AMPK and MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of (-)-Nootkatone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13353850#physical-and-chemical-properties-of-nootkatone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com